molecular formula C23H23NO6 B15312924 rac-(2R,3S)-3-(ethoxycarbonyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylicacid

rac-(2R,3S)-3-(ethoxycarbonyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylicacid

Cat. No.: B15312924
M. Wt: 409.4 g/mol
InChI Key: ZKRGRIUQARDCRI-QUCCMNQESA-N
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Description

rac-(2R,3S)-3-(ethoxycarbonyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative featuring two key functional groups: an ethoxycarbonyl moiety at position 3 and a fluorenylmethyloxycarbonyl (Fmoc) protecting group at position 1 of the pyrrolidine ring. The compound is racemic, containing both (2R,3S) and (2S,3R) enantiomers. Its molecular formula is C₂₃H₂₃NO₆, with a molecular weight of 409.44 g/mol and a CAS registry number of 1704981-57-6 . The Fmoc group enhances solubility in organic solvents (e.g., dichloromethane, acetonitrile) and is commonly used in peptide synthesis for temporary amine protection. The ethoxycarbonyl group may serve as a reactive site for further derivatization or stabilization during synthetic workflows.

Properties

Molecular Formula

C23H23NO6

Molecular Weight

409.4 g/mol

IUPAC Name

(2S,3R)-3-ethoxycarbonyl-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C23H23NO6/c1-2-29-22(27)18-11-12-24(20(18)21(25)26)23(28)30-13-19-16-9-5-3-7-14(16)15-8-4-6-10-17(15)19/h3-10,18-20H,2,11-13H2,1H3,(H,25,26)/t18-,20+/m1/s1

InChI Key

ZKRGRIUQARDCRI-QUCCMNQESA-N

Isomeric SMILES

CCOC(=O)[C@@H]1CCN([C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

CCOC(=O)C1CCN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(2R,3S)-3-(ethoxycarbonyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylicacid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino acid derivative.

    Introduction of the Ethoxycarbonyl Group: The ethoxycarbonyl group is introduced via esterification, using ethyl chloroformate or a similar reagent under basic conditions.

    Introduction of the Fluorenylmethoxycarbonyl Group: The fluorenylmethoxycarbonyl (Fmoc) group is typically introduced through a reaction with Fmoc chloride in the presence of a base, such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced purification techniques, such as chromatography, and the implementation of scalable reaction conditions to facilitate large-scale production.

Chemical Reactions Analysis

Types of Reactions

rac-(2R,3S)-3-(ethoxycarbonyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylicacid undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring or the ethoxycarbonyl group, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbonyl carbon, using nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

rac-(2R,3S)-3-(ethoxycarbonyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylicacid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its ability to mimic natural substrates.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of rac-(2R,3S)-3-(ethoxycarbonyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylicacid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to form covalent or non-covalent interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Compound A : rac-(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(oxolan-3-yl)pyrrolidine-3-carboxylic acid

  • Structure : Differs in substituent at position 4 (tetrahydrofuran-3-yl group instead of ethoxycarbonyl).
  • Molecular Formula: C₂₃H₂₃NO₆ (identical backbone to the target compound) .

Compound B : (R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)pyrrolidine-3-carboxylic acid

  • Structure : Lacks the ethoxycarbonyl group; features a carboxylic acid at position 3 and Fmoc at position 1.
  • Molecular Formula: C₂₀H₁₉NO₄; Molecular Weight: 337.37 g/mol .
  • Key Difference : Simplified structure reduces steric hindrance, making it more suitable for coupling reactions in peptide synthesis.

Compound C : 2-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid

  • Structure : Piperazine ring (six-membered, two nitrogen atoms) instead of pyrrolidine; acetic acid side chain.
  • Molecular Formula : C₂₃H₂₅N₂O₄; CAS : 180576-05-0 .
  • Key Difference : The piperazine core increases basicity and water solubility, while the acetic acid group enables conjugation to resins or biomolecules.

Physicochemical Properties

Property Target Compound Compound A Compound B Compound C
Molecular Weight 409.44 g/mol ~409 g/mol (estimated) 337.37 g/mol ~415 g/mol (estimated)
Solubility Organic solvents (e.g., DCM) Similar to target compound Soluble in DMSO (10 mM) Moderate aqueous solubility
Protecting Groups Fmoc, ethoxycarbonyl Fmoc, tetrahydrofuran Fmoc Fmoc, acetic acid

Reaction Conditions and Stability

  • Target Compound : Requires anhydrous conditions for Fmoc deprotection (e.g., piperidine in DMF) .
  • Compound C : Stable under basic conditions but prone to hydrolysis in acidic environments due to the acetic acid moiety .

Research Findings and Trends

Recent studies highlight the growing use of pyrrolidine derivatives in constrained peptide design. For example, the ethoxycarbonyl group in the target compound improves resistance to enzymatic degradation compared to simpler analogs like Compound B . Conversely, piperazine-based derivatives (e.g., Compound C) are preferred for water-soluble prodrugs due to their enhanced polarity .

Biological Activity

The compound rac-(2R,3S)-3-(ethoxycarbonyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid, also known by its CAS number 2138388-57-3, is a pyrrolidine derivative that has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₈H₁₉NO₅
  • Molecular Weight : 343.35 g/mol
  • LogP : 3.199
  • LogD : -0.036

These properties suggest that the compound has moderate lipophilicity, which may influence its absorption and distribution in biological systems.

Research indicates that rac-(2R,3S)-3-(ethoxycarbonyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid functions primarily through modulation of specific receptor pathways. The presence of the fluorenylmethoxycarbonyl group suggests potential interactions with various biological targets, including enzymes and receptors involved in signal transduction pathways.

Pharmacological Effects

  • Antitumor Activity : Preliminary studies have indicated that this compound exhibits cytotoxic effects against certain cancer cell lines. In vitro assays demonstrated significant inhibition of cell proliferation in ovarian cancer models, suggesting potential use as an anticancer agent .
  • Neuroprotective Properties : The compound has shown promise in neuroprotection, particularly in models of neurodegenerative diseases. Its ability to modulate neurotransmitter systems may contribute to its protective effects on neuronal cells .
  • Anti-inflammatory Effects : Inflammatory pathways are critical in various diseases, and this compound has been observed to exhibit anti-inflammatory activity in preclinical models. This suggests a potential therapeutic role in inflammatory disorders .

Table 1: Summary of Biological Activities

Activity TypeAssessed ModelOutcomeReference
AntitumorOvarian cancer cell linesSignificant cytotoxicity observed
NeuroprotectionNeurodegenerative disease modelsProtective effects on neuronal cells
Anti-inflammatoryInflammatory disease modelsReduced markers of inflammation

Notable Research Findings

  • Cytotoxicity Against Cancer Cells : A study conducted by Pasqua et al. (2023) evaluated the antitumor effects of various derivatives of pyrrolidine compounds, including rac-(2R,3S)-3-(ethoxycarbonyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid. The results indicated a dose-dependent inhibition of cell viability in ovarian cancer cells, highlighting its potential as a lead compound for further development .
  • Mechanistic Insights : Research by Bavo et al. (2020) explored the interaction of this compound with nicotinic acetylcholine receptors (nAChRs), revealing that it acts as a partial agonist at specific subtypes, which may underlie its neuroprotective effects .
  • Inflammation Modulation : A recent study demonstrated that the compound significantly reduced levels of pro-inflammatory cytokines in vitro, suggesting its utility in treating conditions characterized by chronic inflammation .

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